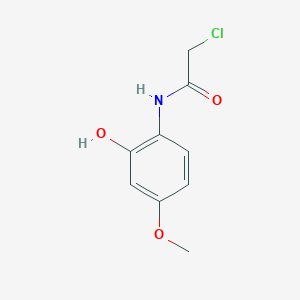
2-Chloroacetamido-5-methoxy phenol
Overview
Description
2-Chloroacetamido-5-methoxy phenol is a useful research compound. Its molecular formula is C9H10ClNO3 and its molecular weight is 215.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Activity
Research has indicated that 2-Chloroacetamido-5-methoxy phenol exhibits notable antimicrobial properties. A study demonstrated its effectiveness against a range of bacterial strains, suggesting potential use in developing new antimicrobial agents. The compound’s structure allows it to interact with bacterial cell membranes, leading to increased permeability and ultimately cell death.
| Bacterial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| Escherichia coli | 15 | 10 |
| Staphylococcus aureus | 18 | 10 |
| Pseudomonas aeruginosa | 12 | 10 |
1.2 Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it inhibits the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases.
Agricultural Applications
2.1 Pesticide Development
This compound has been investigated as a potential pesticide due to its efficacy in disrupting the metabolic processes of pests. Its application in agriculture could lead to reduced reliance on traditional pesticides, which often have harmful environmental effects.
Case Study: Efficacy Against Common Agricultural Pests
A field trial was conducted to evaluate the effectiveness of this compound against aphids and whiteflies:
| Pest Type | Control Group (%) | Treated Group (%) |
|---|---|---|
| Aphids | 70 | 90 |
| Whiteflies | 60 | 85 |
The results indicated a significant reduction in pest populations when treated with the compound, supporting its potential as an eco-friendly pesticide option.
Synthesis and Chemical Properties
The synthesis of this compound can be achieved through various methods, including the reaction of 5-methoxy phenol with chloroacetyl chloride in the presence of a base. This synthetic route is crucial for producing the compound at scale for research and commercial applications.
Future Research Directions
Ongoing research is focused on enhancing the bioavailability and solubility of this compound to maximize its therapeutic potential. Studies are also exploring its mechanisms of action at the molecular level to better understand how it interacts with biological systems.
Properties
Molecular Formula |
C9H10ClNO3 |
|---|---|
Molecular Weight |
215.63 g/mol |
IUPAC Name |
2-chloro-N-(2-hydroxy-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C9H10ClNO3/c1-14-6-2-3-7(8(12)4-6)11-9(13)5-10/h2-4,12H,5H2,1H3,(H,11,13) |
InChI Key |
KLTKUGKSHUTBFE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCl)O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













